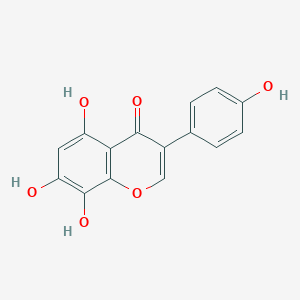

8-Hydroxygenistein

Description

Structure

3D Structure

Propriétés

Numéro CAS |

13539-27-0 |

|---|---|

Formule moléculaire |

C15H10O6 |

Poids moléculaire |

286.24 g/mol |

Nom IUPAC |

5,7,8-trihydroxy-3-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)9-6-21-15-12(13(9)19)10(17)5-11(18)14(15)20/h1-6,16-18,20H |

Clé InChI |

ZKZCRGBCWBCSNJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3O)O)O)O |

Autres numéros CAS |

13539-27-0 |

Synonymes |

5,7,8-Trihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis of 8-Hydroxygenistein from Biochanin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 8-hydroxygenistein, a hydroxylated isoflavone of significant interest for its potential therapeutic properties, using biochanin A as a starting material. The document details a multi-step chemical synthesis route, explores potential biotransformation and enzymatic approaches, and discusses relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound (8-OHG), also known as 4',5,7,8-tetrahydroxyisoflavone, is a derivative of the well-studied isoflavone genistein. The introduction of a hydroxyl group at the C-8 position of the A ring can significantly alter the biological activity of the parent molecule, often enhancing its antioxidant and other therapeutic properties.[1] Biochanin A, a naturally occurring O-methylated isoflavone found in red clover and other legumes, serves as a readily available and cost-effective precursor for the synthesis of this compound.[1] This guide will provide a detailed examination of the synthetic methodologies to produce this compound from biochanin A.

Chemical Synthesis of this compound from Biochanin A

A four-step chemical synthesis process has been reported for the conversion of biochanin A to this compound with an overall yield of approximately 48%.[1] The synthesis involves methylation, bromination, methoxylation, and demethylation.

Synthesis Pathway

The overall synthetic pathway is illustrated below.

Caption: Chemical synthesis route from Biochanin A to this compound.

Experimental Protocols

-

Protocol: A mixture of biochanin A, anhydrous potassium carbonate (K₂CO₃), and dimethyl sulfate (DMS) in dry acetone is refluxed for 24 hours. The reaction mixture is then filtered, and the solvent is evaporated under reduced pressure. The resulting residue is purified by recrystallization from methanol to yield 4',5,7-trimethoxyisoflavone.[1]

-

Protocol: To a solution of 4',5,7-trimethoxyisoflavone in carbon tetrachloride (CCl₄), N-bromosuccinimide (NBS) is added, and the mixture is refluxed for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give 8-bromo-4',5,7-trimethoxyisoflavone.[1]

-

Protocol: A solution of sodium methoxide in methanol is added to a suspension of copper(I) bromide (CuBr) in dimethylformamide (DMF) and stirred at room temperature for 1 hour. This mixture is then added to a solution of 8-bromo-4',5,7-trimethoxyisoflavone in DMF at 120°C and stirred for 40 minutes. The reaction mixture is poured into ice-water, adjusted to pH 6, and extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified to afford 4',5,7,8-tetramethoxyisoflavone.[1]

-

Protocol: A solution of boron tribromide (BBr₃) in anhydrous dichloromethane (CH₂Cl₂) is added dropwise to a stirred solution of 4',5,7,8-tetramethoxyisoflavone in anhydrous CH₂Cl₂ at -15°C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with cold water, and the CH₂Cl₂ is removed under vacuum. The resulting solid is collected, dried, and recrystallized from aqueous methanol to yield this compound as yellow crystals.[1]

Quantitative Data

| Step | Product | Yield (%) |

| 2 | 8-Bromo-4',5,7-trimethoxyisoflavone (1b) | 82 |

| 3 | 4',5,7,8-Tetramethoxyisoflavone (1c) | 75 |

| 4 | This compound | 80 |

| Overall | This compound | 48 |

Table 1: Reported yields for the chemical synthesis of this compound from biochanin A.[1]

Potential Biotransformation and Enzymatic Synthesis Routes

While a direct microbial conversion of biochanin A to this compound has not been extensively reported, related biotransformations suggest its feasibility. Microbial systems, particularly fungi, are known to perform various modifications on isoflavones, including glycosylation.[2][3]

Microbial Transformation

Fungi such as Aspergillus, Beauveria, and Absidia species have been shown to metabolize biochanin A, primarily through glycosylation.[2][3] Although hydroxylation at the 8-position has not been a reported outcome of these specific transformations, the enzymatic machinery within these microorganisms, particularly cytochrome P450 monooxygenases, possesses the potential for such reactions. Further screening of microbial strains and optimization of culture conditions could lead to the development of a biocatalytic route to this compound.

Caption: General experimental workflow for microbial transformation.

Enzymatic Synthesis using Cytochrome P450s

Cytochrome P450 enzymes (CYPs) are a superfamily of monooxygenases capable of catalyzing the regio- and stereoselective hydroxylation of a wide range of substrates, including isoflavones.[4] Specific CYPs have been identified that can hydroxylate daidzein and genistein at various positions.[5][6] An enzymatic approach to this compound would likely involve the following steps:

-

Enzyme Selection/Engineering: Identifying a native or engineered CYP enzyme with activity towards biochanin A or a derivative and selectivity for the 8-position.

-

Host Expression: Heterologous expression of the selected CYP in a suitable host organism, such as E. coli or yeast.

-

Whole-Cell or In Vitro Biocatalysis: Performing the hydroxylation reaction using either whole recombinant cells or the purified enzyme. This requires a cofactor regeneration system for the expensive NADPH cofactor.

Caption: Workflow for enzymatic synthesis of this compound.

Signaling Pathways and Biological Activity

While the specific signaling pathways modulated by this compound are still under investigation, studies on its structural analogue, 6-hydroxygenistein, provide valuable insights.

Nrf2/HO-1 Signaling Pathway

6-Hydroxygenistein has been shown to attenuate hypoxia-induced injury in PC12 cells by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[7] This pathway is a critical cellular defense mechanism against oxidative stress.

-

Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress or inducers like 6-hydroxygenistein, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of target genes, including HO-1, leading to their transcription. HO-1 and other antioxidant enzymes then combat oxidative stress.[7] Given the structural similarity, it is plausible that this compound exerts its antioxidant effects through a similar mechanism.

Caption: Proposed activation of the Nrf2/HO-1 pathway by this compound.

Antioxidant Activity

This compound has demonstrated potent antioxidant activity in various in vitro assays, including DPPH, ABTS, nitric oxide, and superoxide radical scavenging assays.[1] Its total antioxidant capacity has also been shown to be higher than that of ascorbic acid (Vitamin C).[1] This strong antioxidant potential is attributed to the presence of four hydroxyl groups, particularly the ortho-dihydroxy arrangement on the A ring.[1]

Conclusion

The synthesis of this compound from the readily available starting material biochanin A is achievable through a multi-step chemical process. This guide has provided detailed protocols and quantitative data for this established route. Furthermore, the exploration of potential biotransformation and enzymatic synthesis methods highlights promising avenues for more sustainable and selective production in the future. The likely involvement of the Nrf2/HO-1 signaling pathway in the biological activity of this compound underscores its potential as a therapeutic agent for conditions associated with oxidative stress. Further research is warranted to fully elucidate its pharmacological profile and to optimize its synthesis for potential clinical and commercial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial Glycosylation of Daidzein, Genistein and Biochanin A: Two New Glucosides of Biochanin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial Glycosylation of Daidzein, Genistein and Biochanin A: Two New Glucosides of Biochanin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gsartor.org [gsartor.org]

- 5. Biotransformation of Isoflavone Using Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of 8-Hydroxydaidzein

Introduction

8-Hydroxydaidzein (8-OHD), also known as 7,8,4'-trihydroxyisoflavone, is a hydroxylated isoflavone metabolite of daidzein, a primary phytoestrogen found in soybeans and fermented soy products.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and depigmenting effects.[1][3][4] Unlike its parent compound, the introduction of a hydroxyl group at the C-8 position appears to enhance its biological potency. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the multifaceted actions of 8-Hydroxydaidzein, presenting key quantitative data, detailed experimental methodologies, and visual representations of its activity in critical signaling pathways.

Core Mechanisms of Action

8-Hydroxydaidzein exerts its effects through the modulation of a wide array of molecular targets and signaling cascades. Its principal mechanisms can be categorized into anti-inflammatory, anticancer, antioxidant, neuroprotective, and depigmenting actions.

Anti-inflammatory Mechanism of Action

8-OHD has demonstrated potent anti-inflammatory activity in various cellular models, primarily through the suppression of pro-inflammatory mediators and the activation of antioxidant response pathways.[5][6]

Inhibition of Pro-inflammatory Pathways

In lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines (RAW264.7 and BV2), 8-OHD effectively suppresses the inflammatory cascade.[5][6] It inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][7]

The molecular mechanism involves the attenuation of key inflammatory signaling pathways:

-

NF-κB and AP-1 Signaling: 8-OHD inhibits the activation of TGF-β-activated kinase 1 (TAK1).[6][8] This upstream inhibition prevents the subsequent phosphorylation and activation of downstream kinases in the MAPK (ERK, JNK) and IKK pathways.[6][9] Consequently, the transcriptional activities of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), master regulators of inflammatory gene expression, are diminished.[6][8]

-

PI3K/Akt Signaling: In BV2 microglial cells, 8-OHD suppresses the LPS-stimulated phosphorylation of Akt, a key component of the PI3K/Akt pathway, which is also involved in NF-κB activation.[5]

-

IRF-3 Signaling: 8-OHD has been shown to downregulate the expression of Interferon Regulatory Factor 3 (IRF-3)-dependent genes, such as IFN-β and CXCL10.[10] It achieves this by inhibiting the kinase activity of IKKε, preventing IRF-3 phosphorylation and its subsequent activation.[10]

Activation of Antioxidant Response

A crucial component of 8-OHD's anti-inflammatory effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Upon activation, Nrf2 translocates to the nucleus and upregulates the expression of Phase II antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCLM).[5] This enhances the cellular antioxidant defense and quenches reactive oxygen species (ROS), thereby mitigating oxidative stress that fuels inflammation.[5]

Direct Enzyme Inhibition

8-OHD also directly inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[5]

Caption: Anti-inflammatory signaling pathways modulated by 8-Hydroxydaidzein.

Anticancer Mechanism of Action

8-OHD exhibits significant antitumor activity against various cancer types, including chronic myeloid leukemia (CML) and breast cancer, by inducing cell death, cell cycle arrest, and differentiation, while inhibiting survival pathways.[1][11]

In Chronic Myeloid Leukemia (K562 Cells)

In the K562 human CML cell line, 8-OHD's effects are multifaceted:

-

Induction of Apoptosis and Autophagy: 8-OHD induces caspase-7-dependent apoptosis and autophagy.[1][12] This is associated with the activation of MAPK and NF-κB signaling pathways, which, in this context, promote cell death.[1][13]

-

BCR-ABL Degradation: It causes the degradation of the BCR-ABL oncoprotein, the hallmark of CML, via both apoptosis and autophagy pathways.[1][14]

-

Cell Cycle Arrest: 8-OHD induces cell cycle arrest at the S phase by upregulating the cyclin-dependent kinase inhibitor p21 and downregulating Cyclin D2 and CDK6.[1][12]

-

Induction of ROS: The compound triggers an overproduction of intracellular ROS, contributing to its pro-apoptotic effects in cancer cells.[1]

-

Inhibition of Survival Pathways: 8-OHD downregulates several critical pro-survival signaling pathways, including PI3K/AKT, JAK/STAT, and the expression of the MYC oncogene.[15][16]

In Breast Cancer Stem-Like Cells (BCSCs)

CSCs are implicated in tumor recurrence and therapy resistance. 8-OHD specifically targets BCSCs by:

-

Inducing Apoptosis: It induces apoptosis in both parental breast cancer cells and BCSCs, primarily through the intrinsic pathway.[2][11]

-

Inhibiting JAK/STAT Signaling: Western blot analysis reveals that 8-OHD markedly reduces the phosphorylation of JAK2 and STAT3 proteins, key mediators of stemness and survival.[2][11]

-

Reducing Stemness Markers: Treatment with 8-OHD significantly decreases the expression of BCSC markers, including CXCR4, SOX2, and ALDH3A1.[2]

Caption: Anticancer mechanisms of 8-Hydroxydaidzein in CML and Breast Cancer Stem Cells.

Neuroprotective and Depigmenting Actions

Neuroprotection

In a cellular model of Parkinson's disease using SH-SY5Y cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), 8-OHD demonstrated significant neuroprotective effects.[3] It attenuates neuronal cell death by increasing the levels of endogenous antioxidant enzymes (superoxide dismutase, catalase) and inhibiting apoptosis.[3] Mechanistically, this protection is mediated by the inhibition of pro-apoptotic MAPK (JNK, p38) and PI3K/Akt/GSK-3β signaling pathways.[3]

Depigmenting Activity

8-OHD functions as a potent skin-depigmenting agent by directly targeting tyrosinase, the rate-limiting enzyme in melanin synthesis. It acts as a suicide substrate, forming an irreversible covalent bond with mushroom tyrosinase, leading to its inactivation.[4][17] In B16 melanoma cells, it strongly inhibits both cellular tyrosinase activity and overall melanogenesis.[4][18]

Quantitative Data Summary

The biological activity of 8-Hydroxydaidzein has been quantified in several key assays, highlighting its potency.

| Parameter | Assay/Model | Value | Reference |

| IC₅₀ | COX-2 Enzyme Inhibition | 8.9 ± 1.2 µM | [5] |

| IC₅₀ | Cellular Tyrosinase Inhibition (B16 cells) | 6.17 µM | [4] |

| IC₅₀ | Melanogenesis Inhibition (B16 cells) | 10.54 µM | [4] |

| Effective Concentration | K562 Cell Proliferation Inhibition | 12.5 - 100 µM | [1] |

| Effective Concentration | BCSC Stemness Marker Reduction | 70 µM | [2] |

Experimental Protocols

The mechanisms described were elucidated using a range of standard and advanced molecular and cellular biology techniques.

General Experimental Workflow

Caption: General experimental workflow for assessing 8-Hydroxydaidzein bioactivity.

Key Methodologies

-

Cell Culture and Treatment: Specific cell lines (e.g., K562, BV2, RAW264.7, B16 melanoma) were cultured under standard conditions. Cells were treated with varying concentrations of 8-OHD (typically dissolved in DMSO) for specified time periods (e.g., 24, 48 hours).[1][4][5][6]

-

Cell Viability and Proliferation Assays (MTT/MTS): To assess cytotoxicity and anti-proliferative effects, cells were incubated with a tetrazolium salt (MTT or MTS). Viable cells with active metabolism convert the salt into a colored formazan product, the absorbance of which is measured spectrophotometrically and is proportional to the number of living cells.[1][11]

-

Western Blot Analysis: This technique was used to measure the expression levels and phosphorylation status of specific proteins. Cell lysates were prepared, proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to target proteins (e.g., p-Akt, p-STAT3, Caspase-7, BCR-ABL). A secondary antibody conjugated to an enzyme (like HRP) was used for detection via chemiluminescence.[1][11][15]

-

Quantitative Real-Time PCR (RT-qPCR): To quantify gene expression, total RNA was extracted from cells, reverse-transcribed into cDNA, and then used as a template for PCR with gene-specific primers. The amplification of DNA was monitored in real-time using a fluorescent dye (e.g., SYBR Green). This allowed for the quantification of mRNA levels of genes like TNF-α, IL-6, and stemness markers.[1][2][11]

-

Apoptosis Assay (Flow Cytometry): Apoptosis was typically measured by staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI). The percentage of apoptotic cells was then quantified using a flow cytometer.[11]

-

Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, was measured in the cell culture medium. The Griess reagent was added to the medium, which reacts with nitrite to form a purple azo product, and its absorbance was measured to determine NO production.[6][19]

-

Enzyme Inhibition Assays:

-

COX-2 Inhibition: The in vitro inhibitory effect of 8-OHD on COX-2 activity was determined using a commercial assay kit, measuring the production of prostaglandin E2.[5]

-

Tyrosinase Inhibition: The effect on cellular tyrosinase was measured by lysing B16 melanoma cells and providing L-DOPA as a substrate. The rate of dopachrome formation was monitored spectrophotometrically.[4]

-

References

- 1. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. 7,8,4'-Trihydroxyisoflavone, a Metabolized Product of Daidzein, Attenuates 6-Hydroxydopamine-Induced Neurotoxicity in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Depigmenting Activity by 8-Hydroxydaidzein in Mouse B16 Melanoma Cells and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Regulation of 8-Hydroxydaidzein in IRF3-Mediated Gene Expression in LPS-Stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Breast Cancer Activities of 8-Hydroxydaidzein by Targeting Breast Cancer Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 15. 8-Hydroxydaidzein Downregulates JAK/STAT, MMP, Oxidative Phosphorylation, and PI3K/AKT Pathways in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of depigmenting activity by 8-hydroxydaidzein in mouse B16 melanoma cells and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

8-Hydroxygenistein: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxygenistein (8-OHG), a hydroxylated derivative of the well-studied isoflavone genistein, is emerging as a compound of significant interest in the fields of pharmacology and drug discovery. Its structural modifications suggest the potential for unique biological activities, particularly in areas of antioxidant, anticancer, and anti-inflammatory applications. This technical guide provides a comprehensive overview of the screening methodologies for the biological activities of this compound, complete with detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways.

Antioxidant Activity

This compound has demonstrated potent antioxidant properties, attributable to the presence of four hydroxyl groups in its structure, two of which are in an ortho position, enhancing its radical scavenging capabilities.[1]

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using various standard assays. The half-maximal inhibitory concentration (IC50) values from these assays are summarized below, with ascorbic acid (Vitamin C) used as a positive control for comparison.

| Assay | This compound IC50 (mmol/mL) | Ascorbic Acid IC50 (mmol/mL) | Reference |

| DPPH Radical Scavenging | 0.29 | 0.27 | [1] |

| ABTS Radical Scavenging | Lower than Ascorbic Acid | Not specified | [1] |

| Nitric Oxide (NO) Radical Scavenging | Lower than Ascorbic Acid | Not specified | [1] |

| Superoxide Radical Scavenging | Lower than Ascorbic Acid | Not specified | [1] |

Experimental Protocols for Antioxidant Assays

This assay assesses the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

-

Prepare various concentrations of this compound and a positive control (ascorbic acid).

-

Add 50 µL of each sample concentration to 50 µL of a DPPH radical solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[1]

This assay measures the ability of this compound to scavenge the ABTS radical cation.

Protocol:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add various concentrations of this compound to the ABTS radical solution.

-

After a set incubation period, measure the absorbance at the specified wavelength.

-

Calculate the percentage of inhibition and determine the IC50 value.[1]

This assay evaluates the ability of this compound to scavenge nitric oxide radicals generated from sodium nitroprusside.

Protocol:

-

Mix various concentrations of this compound with a sodium nitroprusside solution in a phosphate buffer.

-

Incubate the mixture under a light source for a specified time to generate NO radicals.

-

After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the solution.

-

Measure the absorbance at a specific wavelength (e.g., 546 nm). The decrease in absorbance indicates NO scavenging activity.

-

Calculate the percentage of scavenging and determine the IC50 value.[1]

This assay determines the ability of this compound to scavenge superoxide radicals, which can be generated by various enzymatic or non-enzymatic systems.

Protocol:

-

Use a system to generate superoxide radicals (e.g., phenazine methosulfate-NADH system).

-

Add various concentrations of this compound to the reaction mixture.

-

Include a detection reagent (e.g., nitroblue tetrazolium - NBT) that reacts with superoxide radicals to produce a colored formazan.

-

Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm). A decrease in absorbance indicates superoxide radical scavenging.

-

Calculate the percentage of inhibition and determine the IC50 value.[1]

Experimental Workflow for Antioxidant Activity Screening

Caption: Workflow for screening the antioxidant activity of this compound.

Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, research on its parent compound, genistein, and related glucosides provides a strong basis for investigating its potential in this area. Genistein is known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][3]

Postulated Anticancer Mechanisms

Based on the known activities of genistein, this compound may exert anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the MAPK and NF-κB pathways.

Quantitative Anticancer Data (from a related compound)

The cytotoxic activity of genistein-8-C-glucoside, a structurally similar compound, has been evaluated against the human ovarian carcinoma cell line SK-OV-3.

| Cell Line | Compound | IC50 (µM) after 48h | Reference |

| SK-OV-3 | Genistein-8-C-glucoside | ~50 |

Note: This data is for a related compound and serves as a reference for designing experiments with this compound.

Experimental Protocols for Anticancer Activity Screening

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Protocol:

-

Seed cancer cells (e.g., MCF-7, PC-3, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Treat cancer cells with this compound at concentrations around the determined IC50 value.

-

After the treatment period, harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Protocol:

-

Treat cancer cells with this compound and prepare cell lysates.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for target proteins (e.g., phosphorylated and total forms of ERK, p38, JNK, and components of the NF-κB pathway like p65 and IκBα).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Postulated Anticancer Signaling Pathways

Caption: Postulated inhibition of pro-survival signaling pathways by this compound.

Anti-inflammatory Activity

Genistein, the parent compound of this compound, is known to possess anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[4] It is plausible that this compound shares or even exceeds these activities due to its structural characteristics.

Postulated Anti-inflammatory Mechanisms

This compound is hypothesized to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes through the suppression of signaling pathways like NF-κB and STAT-1.

Experimental Protocols for Anti-inflammatory Activity Screening

This assay assesses the ability of this compound to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Determine the concentration of this compound that inhibits NO production by 50% (IC50).

This involves quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of stimulated immune cells.

Protocol:

-

Follow the same cell culture and treatment protocol as for the NO production assay.

-

Collect the cell culture supernatant after the stimulation period.

-

Measure the concentration of specific cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

This technique is used to assess the effect of this compound on the activation of key inflammatory signaling pathways.

Protocol:

-

Treat immune cells with this compound and stimulate with LPS for a shorter duration (e.g., 15-60 minutes) to observe early signaling events.

-

Prepare whole-cell lysates or nuclear and cytoplasmic fractions.

-

Perform Western blot analysis as described in section 2.3.3, using primary antibodies against phosphorylated and total forms of IκBα, p65 (for NF-κB pathway), and STAT-1.

Postulated Anti-inflammatory Signaling Pathway

Caption: Postulated mechanism of anti-inflammatory action of this compound.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to systematically screen and characterize its biological activities. Further investigations are warranted to elucidate the precise molecular mechanisms and to validate these findings in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Genistein suppresses tumor necrosis factor α-induced inflammation via modulating reactive oxygen species/Akt/nuclear factor κB and adenosine monophosphate-activated protein kinase signal pathways in human synoviocyte MH7A cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Targets of Genistein and Its Related Flavonoids to Exert Anticancer Effects [mdpi.com]

- 4. Anti-inflammatory effects of flavonoids: genistein, kaempferol, quercetin, and daidzein inhibit STAT-1 and NF-kappaB activations, whereas flavone, isorhamnetin, naringenin, and pelargonidin inhibit only NF-kappaB activation along with their inhibitory effect on iNOS expression and NO production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Hydroxygenistein: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxygenistein (4',5,7,8-tetrahydroxyisoflavone) is a novel isoflavone, a hydroxylated derivative of genistein.[1] Unlike its precursor, genistein, which is abundant in leguminous plants, this compound is rarely found in nature.[2][3] It is primarily isolated from fermented soybean products, where microorganisms facilitate its production.[2][3] Due to the challenges in obtaining sufficient quantities from natural sources for extensive biological analysis, chemical synthesis has become a crucial method for its production.[1] This technical guide provides an in-depth overview of the discovery, isolation, and synthesis of this compound, along with its known biological activities and the signaling pathways it modulates.

Discovery and Natural Occurrence

This compound was first identified as a product of microbial fermentation. It has been isolated from the cultivation of Aspergillus niger and Streptomyces sp. in media containing soybean meal.[2] Additionally, it has been found in fermented soybean foods like miso and soy germ koji.[1][4][5] The formation of this compound in these fermented products is a result of the biotransformation of genistein by microbial enzymes.[2]

Isolation and Synthesis

Isolation from Fermented Soybeans

While this compound is naturally present in fermented soy, a detailed, standardized protocol for its isolation is not extensively documented in a single source. However, based on general methods for isoflavone extraction and purification from fermented matrices, a general workflow can be outlined. The process typically involves solid-state fermentation of soybeans with a suitable microorganism, followed by extraction and chromatographic purification.

Experimental Protocol: General Workflow for Isolation from Fermented Soybeans

-

Solid-State Fermentation:

-

Extraction:

-

The fermented soybean material is dried and ground into a powder.

-

The powder is extracted with a suitable solvent, such as methanol or ethanol, often with sonication or shaking to enhance extraction efficiency.

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

The crude extract is filtered and concentrated under reduced pressure.

-

The concentrated extract is then subjected to preparative HPLC for the purification of this compound.

-

A C18 column is typically used with a gradient elution system of water and methanol or acetonitrile.

-

The fractions containing this compound are collected, and the solvent is evaporated to yield the purified compound.

-

Chemical Synthesis

A practical and economical synthetic pathway for this compound has been developed starting from the readily available isoflavone, biochanin A.[1] The synthesis involves a four-step process of methylation, bromination, methoxylation, and demethylation.

Experimental Protocol: Synthesis of this compound from Biochanin A [1]

-

Methylation of Biochanin A (to 4',5,7-trimethoxyisoflavone):

-

Biochanin A is dissolved in a suitable solvent (e.g., acetone).

-

An excess of dimethyl sulfate and potassium carbonate are added.

-

The mixture is refluxed until the reaction is complete (monitored by TLC).

-

The solvent is removed, and the residue is purified to yield 4',5,7-trimethoxyisoflavone.

-

-

Bromination (to 8-bromo-4',5,7-trimethoxyisoflavone):

-

4',5,7-trimethoxyisoflavone is dissolved in a suitable solvent (e.g., acetic acid).

-

N-bromosuccinimide (NBS) is added, and the mixture is stirred at room temperature.

-

The reaction mixture is poured into water, and the precipitate is collected and purified.

-

-

Methoxylation (to 4',5,7,8-tetramethoxyisoflavone):

-

8-bromo-4',5,7-trimethoxyisoflavone is dissolved in methanol.

-

Sodium methoxide and a copper(I) bromide catalyst are added.

-

The mixture is refluxed, and the product is purified by column chromatography.

-

-

Demethylation (to this compound):

-

4',5,7,8-tetramethoxyisoflavone is dissolved in anhydrous dichloromethane and cooled.

-

Boron tribromide (BBr3) is added dropwise, and the mixture is stirred at room temperature.

-

The reaction is quenched with cold water, and the resulting solid is collected, dried, and recrystallized from aqueous methanol to yield this compound.

-

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and enzyme inhibitory properties being the most extensively studied.

Antioxidant Activity

This compound has demonstrated potent antioxidant and free radical-scavenging activities, in some cases superior to that of Vitamin C (ascorbic acid).[1] The presence of four hydroxyl groups, particularly the ortho-dihydroxy arrangement on the A-ring, is believed to contribute significantly to its strong antioxidant capacity.[1]

| Assay | This compound IC50 (mmol/mL) | Vitamin C IC50 (mmol/mL) | Reference |

| DPPH Radical Scavenging | 0.29 | 0.27 | [1] |

| ABTS Radical Scavenging | 0.12 | 0.78 | [1] |

| Nitric Oxide (NO) Radical Scavenging | - | - | [1] |

| Superoxide Radical Scavenging | - | - | [1] |

Note: Specific IC50 values for NO and superoxide radical scavenging were not provided in the primary source, but 8-OHG showed stronger scavenging capacities than Vitamin C.[1]

Experimental Protocols for Antioxidant Assays [1]

-

DPPH Radical Scavenging Assay: A solution of DPPH in methanol is mixed with various concentrations of this compound. The decrease in absorbance at 517 nm is measured after a 30-minute incubation in the dark.

-

ABTS Radical Scavenging Assay: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The ABTS radical solution is then mixed with different concentrations of this compound, and the reduction in absorbance at 734 nm is recorded.

-

Nitric Oxide (NO) Radical Scavenging Assay: Sodium nitroprusside in phosphate-buffered saline is incubated with this compound. The amount of nitric oxide generated is measured using the Griess reagent.

-

Superoxide Radical Scavenging Assay: The assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a phenazine methosulfate-NADH system. The decrease in NBT reduction in the presence of this compound is measured.

Enzyme Inhibitory Activity: Tyrosinase Inhibition

This compound is a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[4] This suggests its potential application in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Some studies have classified this compound as a suicide substrate for mushroom tyrosinase, indicating an irreversible inhibitory mechanism.[7]

Antiproliferative Activity

While extensive data on the antiproliferative activity of this compound against various cancer cell lines is still emerging, studies on its precursor, genistein, provide a strong rationale for investigating its potential as an anticancer agent. Genistein is known to inhibit the proliferation of a wide range of cancer cells. The antiproliferative activity of 8-hydroxydaidzein, a structurally similar compound, has been investigated, suggesting that 8-hydroxylated isoflavones may possess significant anticancer properties.

Modulation of Other Signaling Pathways

The direct effects of this compound on key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways have not yet been extensively elucidated. However, given its structural similarity to genistein, it is plausible that this compound may also modulate these pathways. Genistein has been shown to influence both the MAPK/ERK and PI3K/Akt signaling cascades, which are critical in regulating cell proliferation, survival, and apoptosis. Further research is required to determine the specific effects of this compound on these pathways.

Conclusion and Future Directions

This compound is a promising isoflavone with potent biological activities, particularly as an antioxidant and a tyrosinase inhibitor. While its natural abundance is low, efficient chemical synthesis routes have been established, enabling further investigation into its therapeutic potential. Future research should focus on elucidating its specific mechanisms of action, including its effects on key signaling pathways such as MAPK and PI3K/Akt, and on expanding the evaluation of its antiproliferative activities against a broader range of cancer cell lines. The development of detailed and standardized protocols for its isolation from fermented sources would also be beneficial for the research community. As our understanding of this unique isoflavone grows, so too will the potential for its application in the pharmaceutical and cosmetic industries.

References

- 1. Solid-phase extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 6-Hydroxygenistein Ameliorates High Altitude Brain Injury via Activating PI3K/AKT Signaling Pathway Based on Transcriptomic Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Health-modulating Effects of Isoflavones and Metabolites via Activation of PPAR and AhR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid magnetic solid-phase extraction for the selective determination of isoflavones in soymilk using baicalin-functionalized magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 8-Hydroxygenistein

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxygenistein, also known as 4',5,7,8-Tetrahydroxyisoflavone, is a naturally occurring isoflavone, a class of polyphenolic compounds predominantly found in legumes such as soybeans. As a hydroxylated derivative of genistein, this compound is of significant interest to the scientific community due to its potential therapeutic applications, including its antioxidant, anti-inflammatory, and anticancer properties.[1][2] The introduction of a hydroxyl group at the C-8 position of the genistein backbone can modulate its biological activity and physicochemical properties, influencing its bioavailability and efficacy.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of the key signaling pathways it modulates.

Physicochemical Properties of this compound

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 5,7,8-trihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one | ChemAxon[3] |

| Chemical Formula | C₁₅H₁₀O₆ | - |

| Molecular Weight | 286.24 g/mol | - |

| CAS Number | 13539-27-0 | - |

| Appearance | White powder | [1] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Method/Source |

| Melting Point | 330 °C | Predicted |

| Water Solubility | 0.16 g/L | ALOGPS[3] |

| logP (Octanol-Water Partition Coefficient) | 2.68 | ALOGPS[3] |

| 2.77 | ChemAxon[3] | |

| pKa (Strongest Acidic) | 6.65 ± 0.20 | Predicted |

| 6.79 | ChemAxon[3] | |

| pKa (Strongest Basic) | -5.1 | ChemAxon[3] |

| Polar Surface Area | 107.22 Ų | ChemAxon[3] |

| Hydrogen Bond Donor Count | 4 | ChemAxon[3] |

| Hydrogen Bond Acceptor Count | 6 | ChemAxon[3] |

| Rotatable Bond Count | 1 | ChemAxon[3] |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm. The tube is tapped gently to ensure the sample is compact at the bottom.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A second sample is then heated slowly, at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[4][5][6][7]

-

-

Purity Check: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.[7]

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Shake-Flask Method

-

Apparatus: A constant temperature water bath with a shaker, vials with screw caps, and an analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The vials are placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient time to reach equilibrium (typically 24-48 hours).[8]

-

After equilibration, the suspension is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

-

The filtrate is then diluted appropriately and the concentration of this compound is determined using a validated analytical method like HPLC-UV.

-

-

Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L) or in molar units (mol/L). The experiment should be performed in triplicate to ensure reproducibility.[9]

Determination of Octanol-Water Partition Coefficient (logP)

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties.

Methodology: Shake-Flask HPLC Method

-

Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

-

Procedure:

-

A known amount of this compound is dissolved in one of the pre-saturated solvents.

-

A known volume of this solution is added to a known volume of the other pre-saturated solvent in a sealed container (typically a 1:1 or 1:2 volume ratio of octanol to water).

-

The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

-

A sample is carefully taken from each phase.

-

The concentration of this compound in both the n-octanol and the aqueous phase is determined by HPLC.[10][11]

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

P = [Concentration in Octanol] / [Concentration in Water]

-

logP = log₁₀(P)

-

Determination of Acidity Constant (pKa)

The pKa value indicates the strength of an acid in a solution and is crucial for understanding the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

-

Apparatus: A calibrated pH meter with a suitable electrode, a magnetic stirrer, and a burette.

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

-

The solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[12]

-

The titration is continued past the equivalence point.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve (or by analyzing the first or second derivative of the curve).

-

The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the compound are equal.[13]

-

Signaling Pathways Modulated by this compound

As a derivative of genistein, this compound is expected to modulate similar signaling pathways involved in cellular processes like inflammation, oxidative stress, and cell proliferation.

Antioxidant Response via Keap1-Nrf2 Pathway

Isoflavones are known to exert antioxidant effects by activating the Nrf2 pathway, a primary regulator of cellular defense against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor Keap1, which targets it for degradation. In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This leads to the production of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect the cell from damage.[6][7][14]

Caption: Antioxidant activity via the Keap1-Nrf2 pathway.

Anti-inflammatory Action via NF-κB and MAPK Pathways

This compound is also implicated in anti-inflammatory responses, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[15][16] Isoflavones like genistein have been shown to inhibit this pathway by preventing IκB degradation, thus sequestering NF-κB in the cytoplasm.[10][17][18]

Simultaneously, inflammatory stimuli activate the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK). These kinases can further activate transcription factors that contribute to the inflammatory response. This compound, similar to its parent compound, can inhibit the phosphorylation and activation of these MAPKs, thereby downregulating the inflammatory cascade.[2][9]

Caption: Anti-inflammatory action via NF-κB and MAPK pathways.

Modulation of Estrogen Receptor Signaling

As a phytoestrogen, this compound can interact with estrogen receptors (ERα and ERβ), although with a lower affinity than endogenous estradiol. This interaction can lead to either estrogenic or anti-estrogenic effects depending on the cellular context and the concentration of endogenous estrogens.

In the classical genomic pathway, binding of this compound to an estrogen receptor can cause the receptor to dimerize and translocate to the nucleus. The complex then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes involved in cell growth, proliferation, and differentiation.[11][19] This dual activity makes isoflavones subjects of intense research in hormone-dependent conditions.

Caption: Modulation of Estrogen Receptor Signaling Pathway.

Conclusion

This compound is a promising isoflavone with a distinct physicochemical profile that underpins its biological activities. The presence of an additional hydroxyl group compared to genistein likely enhances its antioxidant potential and influences its solubility and lipophilicity. The experimental protocols provided herein offer a standardized approach for the empirical determination of its key properties, which is essential for quality control and further research. Understanding its interaction with crucial cellular signaling pathways, such as Keap1-Nrf2, NF-κB, MAPK, and estrogen receptor pathways, provides a molecular basis for its therapeutic potential in oxidative stress-related diseases, inflammation, and hormone-dependent cancers. Further investigation into the in vivo ADME properties and toxicological profile of this compound is warranted to fully elucidate its potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effect of gamma-irradiated genistein through inhibition of NF-κB and MAPK signaling pathway in lipopolysaccharide-induced macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoflavone-mediated inhibition of tyrosine kinase: a novel antiinflammatory approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genistein mitigates oxidative stress and inflammation by regulating Nrf2/HO-1 and NF-κB signaling pathways in hypoxic-ischemic brain damage in neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dietary flavonoid genistein induces Nrf2 and phase II detoxification gene expression via ERKs and PKC pathways and protects against oxidative stress in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Genistein Alleviates Oxidative Stress and Inflammation in the Hypothalamic Paraventricular Nucleus by Activating the Sirt1/Nrf2 Pathway in High Salt-Induced Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genistein suppresses allergic contact dermatitis through regulating the MAP2K2/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Molecular effects of genistein on estrogen receptor mediated pathways. | Semantic Scholar [semanticscholar.org]

- 12. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Soybean isoflavone genistein regulates apoptosis through NF-κB dependent and independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of 8-Hydroxygenistein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxygenistein, a hydroxylated derivative of the soy isoflavone genistein, is emerging as a compound of significant interest due to its potent antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant potential of this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of the potential underlying signaling pathways. The superior radical scavenging and reducing capabilities of this compound, when compared to the well-established antioxidant Vitamin C in several assays, underscore its potential as a valuable agent in the development of novel therapeutics for oxidative stress-related pathologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Assessment of In Vitro Antioxidant Activity

The antioxidant capacity of this compound (8-OHG) has been rigorously evaluated using a battery of in vitro assays. The following tables summarize the quantitative data from these studies, offering a clear comparison with the standard antioxidant, Vitamin C (VC).

| Assay | This compound (IC50) | Vitamin C (IC50) | Reference |

| DPPH Radical Scavenging Activity | 0.29 mmol/mL | 0.27 mmol/mL | [1] |

| ABTS Radical Scavenging Activity | 0.12 mmol/mL | 0.78 mmol/mL | [1] |

| Nitric Oxide (NO) Radical Scavenging | 0.38 mmol/mL | 1.05 mmol/mL | [1] |

| Superoxide Radical Scavenging | 0.15 mmol/mL | 0.26 mmol/mL | [1] |

Table 1: Radical Scavenging Activity of this compound vs. Vitamin C. IC50 values represent the concentration required to inhibit 50% of the respective radicals. Lower IC50 values indicate higher antioxidant activity.

| Assay | This compound | Vitamin C | Reference |

| Reducing Power (Absorbance at 700 nm) | Dose-dependent increase | Dose-dependent increase | [1] |

| Total Antioxidant Capacity (TAC) | Higher than VC | Lower than 8-OHG | [1] |

Table 2: Reducing Power and Total Antioxidant Capacity. Higher absorbance in the reducing power assay indicates greater reducing ability. For TAC, a higher value signifies greater overall antioxidant capacity.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below, based on the protocols described in the cited literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

-

Reagents: DPPH solution (0.1 mM in ethanol), this compound (various concentrations), Vitamin C (positive control), Ethanol (blank).

-

Procedure:

-

Prepare various concentrations of this compound and Vitamin C in ethanol.

-

Add 2.0 mL of the sample or standard solution to 2.0 mL of DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Reagents: ABTS solution (7 mM), Potassium persulfate (2.45 mM), this compound (various concentrations), Vitamin C (positive control), Ethanol.

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 1.0 mL of the diluted ABTS•+ solution to 1.0 mL of various concentrations of the sample or standard.

-

Incubate the mixture for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

-

Nitric Oxide (NO) Radical Scavenging Assay

This method evaluates the ability of a compound to scavenge nitric oxide radicals.

-

Reagents: Sodium nitroprusside (10 mM in phosphate-buffered saline, PBS), Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid), this compound (various concentrations), Vitamin C (positive control).

-

Procedure:

-

Mix 2.0 mL of sodium nitroprusside with 0.5 mL of the sample or standard at various concentrations.

-

Incubate the mixture at 25°C for 150 minutes.

-

Add 0.5 mL of the incubated solution to 1.0 mL of Griess reagent.

-

Allow the mixture to stand for 30 minutes.

-

Measure the absorbance at 546 nm.

-

Calculate the percentage of NO scavenging and the IC50 value.

-

Superoxide Radical (O₂⁻) Scavenging Assay

This assay determines the scavenging of superoxide radicals generated by a non-enzymatic system.

-

Reagents: Nicotinamide adenine dinucleotide (NADH), Phenazine methosulfate (PMS), Nitroblue tetrazolium (NBT), Phosphate buffer, this compound (various concentrations), Vitamin C (positive control).

-

Procedure:

-

Prepare a reaction mixture containing NADH, PMS, and NBT in a phosphate buffer.

-

Add various concentrations of the sample or standard to the reaction mixture.

-

Incubate at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

The scavenging of superoxide radicals results in a decrease in the formation of formazan, which is measured as a decrease in absorbance.

-

Calculate the percentage of scavenging and the IC50 value.

-

Reducing Power Assay

This assay is based on the principle that substances with reduction potential react with potassium ferricyanide (Fe³⁺) to form potassium ferrocyanide (Fe²⁺), which then reacts with ferric chloride to form a ferric-ferrous complex with an absorption maximum at 700 nm.

-

Reagents: Phosphate buffer (0.2 M, pH 6.6), Potassium ferricyanide (1%), Trichloroacetic acid (TCA, 10%), Ferric chloride (0.1%), this compound (various concentrations), Vitamin C (positive control).

-

Procedure:

-

Mix 1.0 mL of the sample or standard at various concentrations with 2.5 mL of phosphate buffer and 2.5 mL of potassium ferricyanide.

-

Incubate the mixture at 50°C for 20 minutes.

-

Add 2.5 mL of TCA to stop the reaction.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Mix 2.5 mL of the supernatant with 2.5 mL of distilled water and 0.5 mL of ferric chloride.

-

Measure the absorbance at 700 nm. A higher absorbance indicates greater reducing power.

-

Total Antioxidant Capacity (TAC) Assay

The total antioxidant capacity is determined by the phosphomolybdenum method, which is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound and the formation of a green phosphate/Mo(V) complex at acidic pH.

-

Reagents: Reagent solution (0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate), this compound (various concentrations), Vitamin C (positive control).

-

Procedure:

-

Mix 0.3 mL of the sample or standard at various concentrations with 3.0 mL of the reagent solution.

-

Incubate the mixture at 95°C for 90 minutes.

-

Cool the mixture to room temperature.

-

Measure the absorbance at 695 nm. A higher absorbance indicates a higher total antioxidant capacity.

-

Potential Signaling Pathways and Mechanisms of Action

The potent in vitro antioxidant activity of this compound is attributed to its chemical structure, specifically the presence of four hydroxyl groups, with two in an ortho position, which facilitates radical scavenging.[1] While direct studies on the specific signaling pathways modulated by this compound are limited, research on the structurally related isoflavone, genistein, and the similar compound 6-hydroxygenistein, provides valuable insights into its potential mechanisms of action. A key pathway implicated in the antioxidant response of these compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. It is hypothesized that this compound, similar to genistein and 6-hydroxygenistein, may disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding upregulates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's endogenous antioxidant defenses.

Experimental Workflow for In Vitro Antioxidant Potential Assessment

A systematic workflow is crucial for the comprehensive evaluation of the in vitro antioxidant potential of a test compound like this compound.

This workflow outlines the key stages, from the initial preparation of the test compound to the final interpretation of the results in comparison with a known standard. This systematic approach ensures the generation of reliable and comparable data.

Conclusion

The in vitro evidence strongly supports the significant antioxidant potential of this compound. Its superior performance in several radical scavenging and reducing power assays compared to Vitamin C highlights its promise as a potent antioxidant agent. While the precise molecular mechanisms are still under investigation, the Nrf2 signaling pathway, as elucidated through studies of structurally related isoflavones, presents a compelling hypothesis for its mode of action. Further research, including cellular antioxidant activity assays and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound in preventing and treating diseases associated with oxidative stress. This technical guide provides a solid foundation of the current knowledge to inform and direct future research and development efforts.

References

preliminary cytotoxicity studies of 8-Hydroxygenistein

An In-depth Technical Guide on the Preliminary Cytotoxicity of 8-Hydroxydaidzein

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxydaidzein (8-OHD), a hydroxylated isoflavone derivative of daidzein found in fermented soybean products, has emerged as a compound of significant interest in oncological research.[1] Preliminary studies have revealed its potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of 8-OHD's cytotoxic properties, detailing the experimental protocols used to assess its activity and the known signaling pathways through which it exerts its effects. All quantitative data from the cited studies are summarized, and key molecular pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, with flavonoids being a prominent class of molecules exhibiting a wide array of biological activities. 8-Hydroxydaidzein (7,8,4′-trihydroxyisoflavone) is a metabolite of daidzein, an isoflavone abundant in soy.[1] Research has indicated that 8-OHD possesses anti-inflammatory, antioxidant, and, most notably, anti-cancer properties.[1][2] This document serves as a technical resource for researchers and professionals in drug development, summarizing the foundational cytotoxic studies of 8-OHD and providing detailed methodologies for its investigation.

Quantitative Cytotoxicity Data

The cytotoxic effects of 8-Hydroxydaidzein have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other quantitative measures of cytotoxicity are crucial for understanding the compound's potency and selectivity. The following table summarizes the available quantitative data from preliminary studies.

| Cell Line | Cancer Type | Assay | Time Point (hours) | IC50 / Cytotoxicity | Reference |

| K562 | Chronic Myeloid Leukemia | Trypan Blue Exclusion | 24 | 91.8 µM | [1] |

| K562 | Chronic Myeloid Leukemia | Trypan Blue Exclusion | 48 | 49.4 µM | [1] |

| B16 | Murine Melanoma | MTT Assay | 48 | >40% cytotoxicity at 40 µM | [1] |

| Caco-2 | Colon Adenocarcinoma | Not Specified | Not Specified | >40% cytotoxicity at 100 µM | [1] |

| MCF-7 | Breast Cancer | MTS Assay | 48 | Significant inhibition at 0-70 µM | [3] |

| B16 | Murine Melanoma | Melanin Inhibition | 72 | IC50 of 10.54 µM | [4][5] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section provides in-depth methodologies for key assays used in the cytotoxic evaluation of 8-Hydroxydaidzein.

Cell Viability and Proliferation Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[6] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium.[6]

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of 8-Hydroxydaidzein (e.g., 6.25–100 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time points (e.g., 24 and 48 hours).[1]

-

MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[6]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of >650 nm can be used for background correction.[6]

Apoptosis Assays

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Principle: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.

Protocol:

-

Cell Treatment: Induce apoptosis by treating cells with the desired concentrations of 8-Hydroxydaidzein. Include a vehicle-treated negative control.

-

Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂) at a concentration of ~1 × 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC staining solution to 100 µL of the cell suspension.

-

Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.

-

PI Staining: Add 5 µL of PI staining solution.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Healthy cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V-FITC and PI positive.

Protein Expression Analysis

Western blotting is a widely used technique to detect specific proteins in a sample of cell or tissue homogenate.[8][9]

Protocol:

-

Sample Preparation:

-

SDS-PAGE:

-

Load 20 µL of the protein sample onto an SDS-polyacrylamide gel.[8]

-

Run the gel to separate proteins based on molecular weight.

-

-

Protein Transfer:

-

Blocking:

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle shaking.[8]

-

-

Washing:

-

Wash the membrane three times for 5 minutes each with TBST.[8]

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

-

-

Detection:

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Signaling Pathways and Molecular Mechanisms

8-Hydroxydaidzein exerts its cytotoxic effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

MAPK and NF-κB Signaling Pathways

Studies in K562 chronic myeloid leukemia cells have shown that 8-OHD activates the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][11] Activation of these pathways is linked to the induction of apoptosis and autophagy.[1]

In some contexts, such as in LPS-stimulated microglial cells, 8-OHD has been shown to attenuate Akt/NF-κB inflammatory signaling pathways.[2] This suggests that the effect of 8-OHD on the NF-κB pathway may be cell-type specific.

JAK/STAT Signaling Pathway